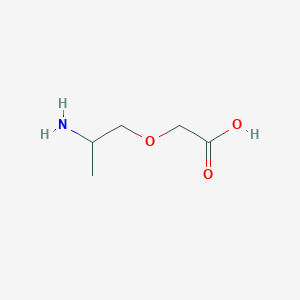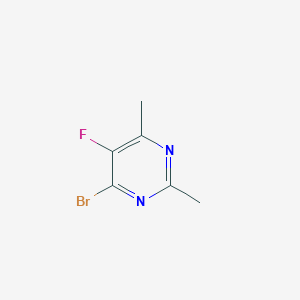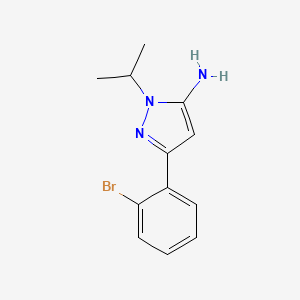![molecular formula C10H18ClNO3 B13547567 6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride](/img/structure/B13547567.png)
6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a spirocyclic nonane ring system with an aminomethyl group and a carboxylic acid moiety, making it a versatile compound for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the aminomethyl and carboxylic acid groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the aminomethyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity. The carboxylic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride
- methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the positioning of the aminomethyl and carboxylic acid groups. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H18ClNO3 |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c11-6-8-2-1-3-10(14-8)4-7(5-10)9(12)13;/h7-8H,1-6,11H2,(H,12,13);1H |
InChI-Schlüssel |
HDVYZPOKHUXIDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC2(C1)CC(C2)C(=O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


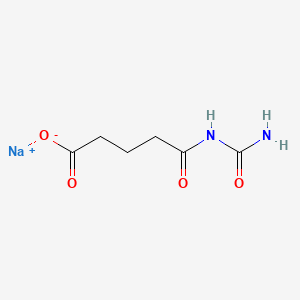
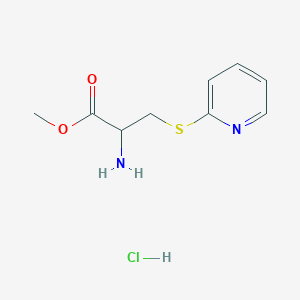
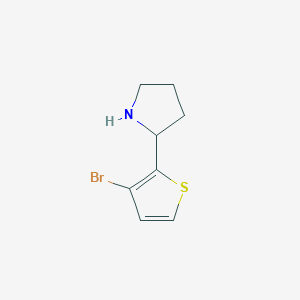
![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)

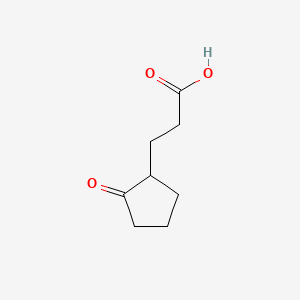
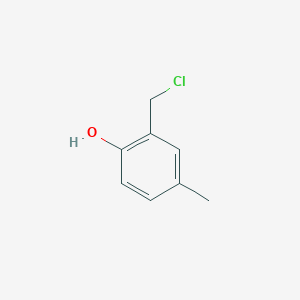
![2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B13547538.png)

